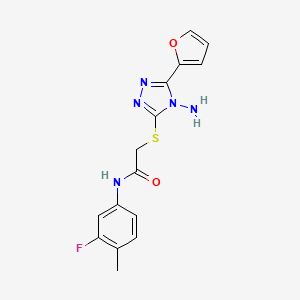
3-((2E)-3-phenylprop-2-enylthio)-5-(4-methoxyphenyl)-1,2,4-triazole-4-ylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((2E)-3-phenylprop-2-enylthio)-5-(4-methoxyphenyl)-1,2,4-triazole-4-ylamine is a complex organic compound that features a triazole ring, a phenylprop-2-enylthio group, and a methoxyphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2E)-3-phenylprop-2-enylthio)-5-(4-methoxyphenyl)-1,2,4-triazole-4-ylamine typically involves multiple stepsThe reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and automated systems to control the reaction parameters precisely .
Analyse Des Réactions Chimiques
Types of Reactions
3-((2E)-3-phenylprop-2-enylthio)-5-(4-methoxyphenyl)-1,2,4-triazole-4-ylamine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary widely, but they often involve specific solvents, temperatures, and catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while reduction could produce a more saturated molecule .
Applications De Recherche Scientifique
3-((2E)-3-phenylprop-2-enylthio)-5-(4-methoxyphenyl)-1,2,4-triazole-4-ylamine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound with applications in drug discovery and development.
Medicine: It could be investigated for its potential therapeutic effects, such as antimicrobial or anticancer properties.
Mécanisme D'action
The mechanism of action of 3-((2E)-3-phenylprop-2-enylthio)-5-(4-methoxyphenyl)-1,2,4-triazole-4-ylamine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 3-((2E)-3-phenylprop-2-enylthio)-5-(4-methoxyphenyl)-1,2,4-triazole-4-ylamine include other triazole derivatives with different substituents on the triazole ring or the phenyl groups. Examples include:
- 3-((2E)-3-phenylprop-2-enylthio)-5-(4-methylphenyl)-1,2,4-triazole-4-ylamine
- 3-((2E)-3-phenylprop-2-enylthio)-5-(4-hydroxyphenyl)-1,2,4-triazole-4-ylamine .
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which can confer unique chemical and biological properties.
Propriétés
Formule moléculaire |
C18H18N4OS |
|---|---|
Poids moléculaire |
338.4 g/mol |
Nom IUPAC |
3-(4-methoxyphenyl)-5-[(E)-3-phenylprop-2-enyl]sulfanyl-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C18H18N4OS/c1-23-16-11-9-15(10-12-16)17-20-21-18(22(17)19)24-13-5-8-14-6-3-2-4-7-14/h2-12H,13,19H2,1H3/b8-5+ |
Clé InChI |
CYXVNBYFWHGBPL-VMPITWQZSA-N |
SMILES isomérique |
COC1=CC=C(C=C1)C2=NN=C(N2N)SC/C=C/C3=CC=CC=C3 |
SMILES canonique |
COC1=CC=C(C=C1)C2=NN=C(N2N)SCC=CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[(4-benzylpiperazin-1-yl)methyl]-N-(4-ethoxyphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B12135472.png)
![N-(4-ethylphenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12135477.png)
![N-(3-fluoro-4-methylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12135478.png)
![5,6-dimethyl-2-{[2-(naphthalen-2-yl)-2-oxoethyl]sulfanyl}-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12135484.png)
![N-(3,4-difluorophenyl)-2-{[3-(furan-2-ylmethyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12135492.png)
![2-[4-amino-5-(4-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(4-methylphenyl)aceta mide](/img/structure/B12135493.png)
![2-(2-chlorophenoxy)-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}acetamide](/img/structure/B12135497.png)


![3-[(Z)-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[4-(2-fluorophenyl)piperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12135518.png)
![2-({[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1H-benzimidazole](/img/structure/B12135532.png)
![propan-2-yl 4-[3-(4-butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B12135533.png)
![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-{[4-(prop-2-en-1-yl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12135537.png)

